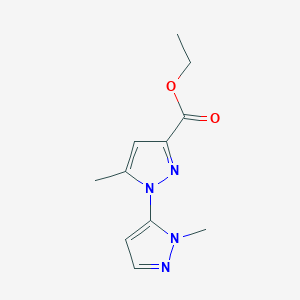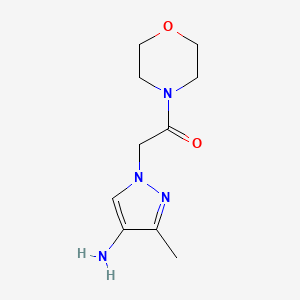
2-bromo-1-(1H-indazol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(1H-indazol-3-yl)ethanone is a chemical compound with the molecular formula C9H7BrN2O It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 2-bromo-1-(1H-indazol-3-yl)ethanone typically involves the bromination of 1-(1H-indazol-3-yl)ethanone. One common method includes the reaction of indazole with 1,5-dibromopentane at ambient temperature to form 6-bromoindazole. This intermediate is then reacted with a basic substance to obtain 5-bromoindazole. Finally, 5-bromoindazole reacts with acetyl bromide under alkaline conditions to generate this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(1H-indazol-3-yl)ethanone can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the ethanone moiety.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the indazole ring.
Aplicaciones Científicas De Investigación
2-Bromo-1-(1H-indazol-3-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing the indazole moiety.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those targeting specific biological pathways.
Biological Studies: It is employed in studies investigating the biological activity of indazole derivatives, including their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Material Science: The compound can be used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-1-(1H-indazol-3-yl)ethanone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. In medicinal chemistry, indazole derivatives are known to inhibit certain enzymes or receptors, leading to their therapeutic effects. The bromine atom in the compound may also play a role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
2-Bromo-1-(1H-indazol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(5-Bromo-1H-indazol-3-yl)ethanone: This compound has a similar structure but differs in the position of the bromine atom.
2-Bromo-1-(1H-indol-3-yl)ethanone: This compound contains an indole ring instead of an indazole ring, leading to different chemical and biological properties.
2-Bromo-1-(1-methyl-1H-indazol-3-yl)ethanone: This compound has a methyl group attached to the indazole ring, which can influence its reactivity and biological activity .
Propiedades
Fórmula molecular |
C9H7BrN2O |
|---|---|
Peso molecular |
239.07 g/mol |
Nombre IUPAC |
2-bromo-1-(1H-indazol-3-yl)ethanone |
InChI |
InChI=1S/C9H7BrN2O/c10-5-8(13)9-6-3-1-2-4-7(6)11-12-9/h1-4H,5H2,(H,11,12) |
Clave InChI |
SFFLDFDRSKYJQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN2)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclohexyl-2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13883554.png)



![5-Amino-2-{[2-(1-pyrrolidinyl)ethyl]oxy}benzonitrile](/img/structure/B13883583.png)
![N-tert-butyl-4-[2-(4-chlorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine](/img/structure/B13883590.png)

![tert-Butyl 2-[(isoquinolin-7-yl)oxy]pentanoate](/img/structure/B13883605.png)





